Cas no 1339915-69-3 (3-(3-methylcyclopentyl)aminobenzonitrile)

3-(3-Methylcyclopentyl)aminobenzonitrile is a specialized organic compound featuring a benzonitrile core substituted with a 3-methylcyclopentylamino group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The compound's sterically hindered amine moiety may enhance selectivity in catalytic or binding interactions, while the nitrile group offers versatility for further functionalization. Its well-defined molecular architecture makes it a valuable intermediate in synthetic chemistry, particularly for constructing complex heterocycles or bioactive molecules. The methylcyclopentyl group contributes to lipophilicity, which can influence solubility and bioavailability profiles in drug discovery contexts. This compound is typically supplied with high purity, ensuring reproducibility in research and development applications.
3-(3-methylcyclopentyl)aminobenzonitrile structure
1339915-69-3 structure
商品名:3-(3-methylcyclopentyl)aminobenzonitrile
CAS番号:1339915-69-3
MF:C13H16N2
メガワット:200.279542922974
CID:5149372
PubChem ID:64501439

3-(3-methylcyclopentyl)aminobenzonitrile 化学的及び物理的性質

名前と識別子

    • 3-[(3-methylcyclopentyl)amino]benzonitrile
    • 3-((3-Methylcyclopentyl)amino)benzonitrile
    • Benzonitrile, 3-[(3-methylcyclopentyl)amino]-
    • 3-(3-methylcyclopentyl)aminobenzonitrile
    • インチ: 1S/C13H16N2/c1-10-5-6-13(7-10)15-12-4-2-3-11(8-12)9-14/h2-4,8,10,13,15H,5-7H2,1H3
    • InChIKey: LHJDGYZCVGAGGB-UHFFFAOYSA-N
    • ほほえんだ: N(C1C=CC=C(C#N)C=1)C1CCC(C)C1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • トポロジー分子極性表面積: 35.8
  • 疎水性パラメータ計算基準値(XlogP): 3.3

3-(3-methylcyclopentyl)aminobenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-161756-0.25g
3-[(3-methylcyclopentyl)amino]benzonitrile
1339915-69-3
0.25g
$670.0 2023-02-17
Enamine
EN300-161756-500mg
3-[(3-methylcyclopentyl)amino]benzonitrile
1339915-69-3
500mg
$397.0 2023-09-23
Enamine
EN300-161756-50mg
3-[(3-methylcyclopentyl)amino]benzonitrile
1339915-69-3
50mg
$348.0 2023-09-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376175-5g
3-((3-Methylcyclopentyl)amino)benzonitrile
1339915-69-3 95%
5g
¥15264.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376175-2.5g
3-((3-Methylcyclopentyl)amino)benzonitrile
1339915-69-3 95%
2.5g
¥12904.00 2024-08-09
Enamine
EN300-161756-0.05g
3-[(3-methylcyclopentyl)amino]benzonitrile
1339915-69-3
0.05g
$612.0 2023-02-17
Enamine
EN300-161756-10.0g
3-[(3-methylcyclopentyl)amino]benzonitrile
1339915-69-3
10.0g
$3131.0 2023-02-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01020377-5g
3-[(3-Methylcyclopentyl)amino]benzonitrile
1339915-69-3 95%
5g
¥9352.0 2023-04-03
Enamine
EN300-161756-2500mg
3-[(3-methylcyclopentyl)amino]benzonitrile
1339915-69-3
2500mg
$810.0 2023-09-23
Enamine
EN300-161756-5000mg
3-[(3-methylcyclopentyl)amino]benzonitrile
1339915-69-3
5000mg
$1199.0 2023-09-23

3-(3-methylcyclopentyl)aminobenzonitrile 関連文献

3-(3-methylcyclopentyl)aminobenzonitrileに関する追加情報

3-(3-Methylcyclopentyl)Aminobenzonitrile: A Comprehensive Overview

3-(3-Methylcyclopentyl)Aminobenzonitrile (CAS No. 1339915-69-3) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a benzonitrile group and a substituted cyclopentane ring, has garnered attention due to its potential applications in drug discovery and advanced materials development.

The molecular structure of 3-(3-Methylcyclopentyl)Aminobenzonitrile is defined by the presence of a benzonitrile moiety, which is known for its stability and reactivity in various chemical reactions. The cyclopentane ring, substituted with a methyl group at the 3-position, introduces steric effects that can influence the compound's reactivity and biological activity. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic properties of molecules, making this compound a valuable tool in medicinal chemistry.

One of the most promising applications of 3-(3-Methylcyclopentyl)Aminobenzonitrile lies in its potential as a precursor for drug development. Researchers have explored its ability to act as a building block for constructing complex bioactive molecules. For instance, the benzonitrile group can undergo nucleophilic substitution reactions, enabling the incorporation of various functional groups that are critical for targeting specific biological pathways.

In addition to its role in drug discovery, 3-(3-Methylcyclopentyl)Aminobenzonitrile has shown promise in materials science. Its rigid structure and aromaticity make it a candidate for use in the synthesis of advanced polymers and organic semiconductors. Recent advancements in polymer chemistry have demonstrated how such compounds can contribute to the development of high-performance materials with tailored electronic properties.

The synthesis of 3-(3-Methylcyclopentyl)Aminobenzonitrile involves a multi-step process that typically begins with the preparation of intermediates such as 3-methylcyclopentanamine. The subsequent reaction steps often include nucleophilic substitution or coupling reactions to introduce the benzonitrile group. Optimization of these reaction conditions has been a focus of recent research efforts, aiming to enhance yield and purity while minimizing environmental impact.

From an environmental standpoint, understanding the degradation pathways and toxicity profile of 3-(3-Methylcyclopentyl)Aminobenzonitrile is crucial for its safe handling and application. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, which aligns with current sustainability trends in chemical manufacturing.

In conclusion, 3-(3-Methylcyclopentyl)Aminobenzonitrile (CAS No. 1339915-69-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a key player in both academic research and industrial innovation.

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